molecular formula C9H12Cl2N2 B13187020 4-Chloro-5-(2-chloro-ethyl)-2-ethyl-6-methyl-pyrimidine

4-Chloro-5-(2-chloro-ethyl)-2-ethyl-6-methyl-pyrimidine

カタログ番号: B13187020
分子量: 219.11 g/mol
InChIキー: MQXIEVDJYDMJJL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-Chloro-5-(2-chloro-ethyl)-2-ethyl-6-methyl-pyrimidine is a useful research compound. Its molecular formula is C9H12Cl2N2 and its molecular weight is 219.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-5-(2-chloro-ethyl)-2-ethyl-6-methyl-pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-(2-chloro-ethyl)-2-ethyl-6-methyl-pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C9H12Cl2N2

分子量

219.11 g/mol

IUPAC名

4-chloro-5-(2-chloroethyl)-2-ethyl-6-methylpyrimidine

InChI

InChI=1S/C9H12Cl2N2/c1-3-8-12-6(2)7(4-5-10)9(11)13-8/h3-5H2,1-2H3

InChIキー

MQXIEVDJYDMJJL-UHFFFAOYSA-N

正規SMILES

CCC1=NC(=C(C(=N1)Cl)CCCl)C

製品の起源

United States
Foundational & Exploratory

mechanism of action for 4-Chloro-5-(2-chloro-ethyl)-2-ethyl-6-methyl-pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action for 4-Chloro-5-(2-chloro-ethyl)-2-ethyl-6-methyl-pyrimidine Derivatives

Executive Summary

The pyrimidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Derivatives of pyrimidine exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[4][5][6] While specific public data on the is limited, the extensive research on analogous pyrimidine structures allows us to postulate a highly probable mechanism and outline a comprehensive strategy for its elucidation. This guide synthesizes established principles of medicinal chemistry and molecular pharmacology to provide a robust framework for investigating this specific class of compounds, with a primary focus on their likely role as protein kinase inhibitors. We will detail the governing structure-activity relationships, the postulated signaling pathways, and a validated, step-by-step experimental workflow to rigorously define the mechanism of action.

The Pyrimidine Core: A Foundation for Potent Bioactivity

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental component of life, forming the basis of nucleobases like cytosine, thymine, and uracil.[1][7] This inherent biological relevance has made it an attractive scaffold for the design of therapeutic agents. The biological activity of pyrimidine derivatives is profoundly influenced by the nature and placement of substituents on the core ring.[1][8] Strategic modifications at positions 2, 4, 5, and 6 can dramatically alter the compound's potency, selectivity, and pharmacokinetic properties. For the specific class , 4-Chloro-5-(2-chloro-ethyl)-2-ethyl-6-methyl-pyrimidine, each substituent is predicted to play a critical role in target engagement.

Postulated Mechanism of Action: Protein Kinase Inhibition

A significant body of evidence points towards protein kinase inhibition as the primary mechanism of action for a vast number of biologically active pyrimidine derivatives.[9][10] Protein kinases are a large family of enzymes that regulate the majority of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[11][12]

The ATP-Competitive Binding Model

Many pyrimidine-based inhibitors function by competing with adenosine triphosphate (ATP) for binding within the catalytic cleft of the kinase.[10][12] The pyrimidine core effectively mimics the adenine ring of ATP, allowing it to form crucial hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. This binding event physically occludes ATP, preventing the phosphotransfer reaction and thereby inhibiting the downstream signaling cascade.

Hypothetical Signaling Pathway

The diagram below illustrates a generic mitogen-activated protein kinase (MAPK) signaling cascade, a common pathway implicated in cell proliferation and survival that is often targeted in cancer therapy. A pyrimidine derivative would act by inhibiting one of the kinases in this pathway (e.g., a MEK or ERK equivalent), thus blocking the propagation of the signal.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF Kinase RAS->RAF Activation MEK MEK Kinase RAF->MEK Phosphorylation ERK ERK Kinase MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Phosphorylation Inhibitor Pyrimidine Derivative Inhibitor->MEK Inhibition Proliferation Cell Proliferation, Survival, Growth TF->Proliferation Gene Expression

Caption: Postulated inhibition of a kinase signaling pathway by a pyrimidine derivative.

A Rigorous Experimental Workflow for Mechanism of Action Elucidation

To definitively determine the mechanism of action, a systematic and multi-faceted experimental approach is required. The following workflow is designed as a self-validating system, where each step provides the foundation for the next, ensuring scientific integrity.

Caption: Experimental workflow for elucidating the mechanism of action.

Step 1: Antiproliferative Activity Screening

The initial step is to assess the compound's ability to inhibit cancer cell growth across a diverse panel of human cancer cell lines. This provides preliminary evidence of biological activity and may reveal selectivity towards certain cancer types.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.[13][14]

  • Cell Seeding: Seed cancer cells in a 96-well, opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of the pyrimidine derivative (e.g., from 100 µM to 1 nM) in culture medium. Add the diluted compounds to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the volume of culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).[15]

Table 1: Representative Antiproliferative Activity Data (Hypothetical)

Cell Line Cancer Type IC₅₀ (µM)
HCT-116 Colon 0.52
A549 Lung 1.25
MCF-7 Breast 0.89

| K-562 | Leukemia | 0.15 |

Step 2: Target Identification via Kinase Panel Screening

Based on the potent antiproliferative activity and the pyrimidine scaffold, the next logical step is to screen the compound against a broad panel of recombinant protein kinases to identify high-affinity targets. Commercial services offer panels of hundreds of kinases.

Step 3: In Vitro Validation of Kinase Inhibition

The "hits" from the kinase screen must be validated, and their inhibitory potency (IC₅₀) must be accurately determined using a biochemical assay.

Protocol: ADP-Glo™ Kinase Assay This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[16][17]

  • Kinase Reaction Setup: In a 384-well plate, add the following to each well:

    • Kinase buffer.

    • The specific kinase identified from the panel screen.

    • The appropriate peptide substrate for that kinase.

    • The pyrimidine derivative at various concentrations (serial dilution).

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate for a predetermined time (e.g., 60 minutes) at room temperature.

  • Terminate Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion & Detection: Add Kinase Detection Reagent. This converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the initial ADP amount. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence with a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and plot against the compound concentration to determine the IC₅₀ value.

Table 2: Representative Kinase Inhibition Data (Hypothetical)

Kinase Target IC₅₀ (nM)
Aurora Kinase A 85
Polo-like Kinase 1 (PLK1) 45

| JAK2 | 210 |

Step 4: Confirming Cellular Target Engagement

It is critical to demonstrate that the compound binds to its intended target within the complex environment of a living cell.[18][19] This rules out artifacts from biochemical assays and confirms the compound's ability to reach its target.

Protocol: Cellular Thermal Shift Assay (CETSA®) CETSA® is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.[20][21]

  • Cell Treatment: Treat intact cancer cells (e.g., K-562) with the pyrimidine derivative at a saturating concentration (e.g., 10x IC₅₀) and a vehicle control. Incubate for 1 hour.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, then cool to room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separate Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

  • Protein Analysis: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the target kinase (e.g., PLK1) remaining in the soluble fraction by Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble target protein against the temperature for both treated and untreated samples. A positive result is a shift of the melting curve to a higher temperature in the drug-treated sample, indicating stabilization.

Conclusion

The 4-Chloro-5-(2-chloro-ethyl)-2-ethyl-6-methyl-pyrimidine scaffold represents a promising starting point for the development of novel therapeutic agents. Based on extensive precedent in medicinal chemistry, the most probable mechanism of action for its derivatives is the inhibition of protein kinases through ATP-competitive binding. This guide provides a scientifically rigorous and logically structured framework for researchers to systematically investigate this hypothesis. By progressing from broad antiproliferative screening to specific biochemical validation and finally to direct confirmation of cellular target engagement, this workflow ensures a high degree of confidence in the elucidated mechanism of action, paving the way for rational lead optimization and further drug development.

References

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  • Martinez Molina, M., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug binding to protein targets in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • van der Stap, J., van der Wel, T., Mulder-Krieger, T., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 546-565.
  • CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.
  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters, 12(8), 1296-1302.
  • Asquith, C. R. M., Lait, T. M., Tizzard, G. J., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12093-12115.
  • Riss, T. L., Moravec, R. A., Niles, A. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • de Fátima, Â., & Modolo, L. V. (2007). Antiproliferative activity of 4-chloro-5,6-dihydro-2H-pyrans. Part 2: Enhancement of drug cytotoxicity. Bioorganic & Medicinal Chemistry, 15(11), 3752-3757.
  • Insuasty, D., Castillo, J., Becerra, D., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(40), 24969-24982.
  • Cosford, N. D. P., Tehrani, L., Roppe, J., et al. (2003). 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist with Anxiolytic Activity. Journal of Medicinal Chemistry, 46(2), 204-206.
  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen.
  • Vasta, J. D., & Robers, M. B. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 63(19), 10764-10793.
  • Dar, A. A., & Khan, I. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5204.
  • KEGG PATHWAY Database. (n.d.). Kanehisa Laboratories. Retrieved from [Link]

  • Mohaisen, R. J., & Hassan, H. A. (2025). Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. Advanced Journal of Chemistry, Section A, 8(6), 1088-1105.
  • Lesyk, R., Gzella, A., & Atamanyuk, D. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 3014.
  • Singh, H., & Singh, A. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 395-422.
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  • Request PDF. (n.d.). Synthesis and antiproliferative activity of 3-(2-chloroethyl)-5-methyl-6-phenyl-8-(trifluoromethyl)-5,6-dihydropyrazolo[3,4-f][1][7][20][22]tetrazepin-4-(3H)-one. Retrieved from ResearchGate.

  • ur Rashid, H., Utrera Martines, M. A., Pereira Duarte, A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6060-6098.
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Methodological & Application

Application Note: 4-Chloro-5-(2-chloro-ethyl)-2-ethyl-6-methyl-pyrimidine as a Privileged Scaffold for Kinase Inhibitor APIs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 4-chloro-5-(2-chloro-ethyl)-2-ethyl-6-methyl-pyrimidine (CAS 1239842-36-4)[1] is a highly specialized, bifunctional active pharmaceutical intermediate (API) utilized extensively in the synthesis of pyrrolo[2,3-d]pyrimidine scaffolds. The pyrrolo[2,3-d]pyrimidine nucleus acts as a deaza-isostere of adenine (the nitrogenous base of ATP), making it a privileged pharmacophore for ATP-competitive kinase inhibitors targeting EGFR, VEGFR, Aurora A, and CSF1R pathways[2][3][4].

As a Senior Application Scientist, it is critical to understand that the substitution pattern on this intermediate is not arbitrary; it is a masterclass in rational drug design and synthetic orthogonal reactivity:

  • Orthogonal Electrophilicity (Chemoselectivity): The C4-aryl chloride is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the pyrimidine ring. Conversely, the primary alkyl chloride on the 5-(2-chloroethyl) group remains stable under mild basic conditions, allowing for sequential, controlled functionalization without premature polymerization[5].

  • Steric and Lipophilic Tuning: The 2-ethyl and 6-methyl substituents provide critical hydrophobic contacts within the narrow ATP-binding hinge region of target kinases. These alkyl groups restrict the rotational degrees of freedom of the final API, enhancing both binding affinity and target selectivity (e.g., distinguishing Aurora A from Aurora B)[6][7].

Experimental Protocols: A Self-Validating Annulation Workflow

The transformation of this intermediate into a 5,6-dihydro-pyrrolo[2,3-d]pyrimidine API involves a two-step, self-validating workflow. By tracking specific mass and spectral shifts, the chemist creates a closed-loop validation system ensuring high-fidelity API generation[8][9].

Protocol A: Chemoselective Intermolecular SNAr

Objective: Displace the C4-chloride with a target primary amine (pharmacophore) while preserving the 5-(2-chloroethyl) moiety.

  • Charge: Dissolve 4-chloro-5-(2-chloro-ethyl)-2-ethyl-6-methyl-pyrimidine (1.0 eq) and the target primary amine (e.g., a substituted aniline, 1.1 eq) in anhydrous n-butanol (10 mL/g).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl byproduct of the SNAr reaction without initiating premature intramolecular alkylation of the 2-chloroethyl group, which would require a much stronger base.

  • Reaction: Heat the mixture to 80°C for 4–6 hours under an inert N₂ atmosphere.

  • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is deemed complete when the starting material (m/z 219 [M+H]⁺ for C₉H₁₂Cl₂N₂) is fully consumed. The disappearance of the distinct dichloro-isotope pattern confirms the successful generation of the 4-amino-5-(2-chloroethyl) intermediate.

Protocol B: Base-Promoted Intramolecular Annulation

Objective: Cyclize the intermediate to form the 5,6-dihydro-pyrrolo[2,3-d]pyrimidine core.

  • Solvent Exchange: Concentrate the Phase 1 intermediate in vacuo to remove n-butanol, then redissolve the crude residue in anhydrous DMF (10 mL/g).

  • Deprotonation & Cyclization: Add Cesium Carbonate (Cs₂CO₃, 3.0 eq) or Sodium Hydride (NaH, 60% dispersion, 1.5 eq).

    • Causality: A strong base and a polar aprotic solvent (DMF) are required to fully deprotonate the newly formed secondary amine. This maximizes its nucleophilicity, driving the intramolecular attack on the tethered alkyl chloride to close the 5-membered pyrroline ring[8].

  • Reaction: Heat to 110°C for 12 hours.

  • Self-Validation Checkpoint: Confirm ring closure via ¹H-NMR. The diagnostic shift of the 2-chloroethyl protons (typically a triplet at ~3.8 ppm) will move upfield to ~3.4 ppm as they convert into the sterically constrained pyrroline ring protons.

Quantitative Data Presentation

The following table summarizes the expected quantitative analytical markers used to validate each phase of the synthetic workflow.

Reaction PhaseTarget StructureKey Analytical Marker (Self-Validation)Expected Yield
Starting Material 4-Chloro-5-(2-chloroethyl)-2-ethyl-6-methylpyrimidineLC-MS: m/z 219 [M+H]⁺¹H-NMR: ~3.8 ppm (t, 2H, -CH₂Cl)N/A
Phase 1: SNAr 4-(R-amino)-5-(2-chloroethyl)-2-ethyl-6-methylpyrimidineLC-MS: m/z [M-Cl+RNH]⁺Loss of C4-Cl isotope pattern85–95%
Phase 2: Annulation 5,6-dihydro-pyrrolo[2,3-d]pyrimidine derivative¹H-NMR: Upfield shift of -CH₂Cl to ~3.4 ppm (t, 2H, pyrroline ring)70–85%
Phase 3: Oxidation (Optional)Pyrrolo[2,3-d]pyrimidine APIUV-Vis: Red shift (extended conjugation)¹H-NMR: Pyrrole =CH appearance (~7.2 ppm)80–90%

Synthetic Workflow Visualization

API_Synthesis_Workflow A API Intermediate 4-Chloro-5-(2-chloroethyl)- 2-ethyl-6-methyl-pyrimidine C SNAr Intermediate Chemoselective C-N Coupling A->C Protocol A DIPEA, n-BuOH, 80°C B Primary Amine (Target Pharmacophore) B->C Nucleophile D Annulation Product 5,6-dihydro-pyrrolo[2,3-d]pyrimidine C->D Protocol B Cs2CO3, DMF, 110°C E Final API Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor D->E Oxidation (DDQ) Aromatization

Fig 1: Two-step chemoselective annulation workflow for pyrrolo[2,3-d]pyrimidine API synthesis.

References

  • [2] Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed (Bioorganic Chemistry). URL:[Link]

  • [6] Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors. ACS Publications (Journal of Medicinal Chemistry). URL:[Link]

  • [8] Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. ACS Publications (Chemical Reviews). URL:[Link]

  • [7] Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. MDPI (Molecules). URL:[Link]

  • [5] Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold. PMC (RSC Advances). URL:[Link]

  • [3] Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Bentham Science (Current Medicinal Chemistry). URL: [Link]

  • [4] Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Bentham Science Publishers. URL:[Link]

  • [9] Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. URL:[Link]

Sources

Chemoselective Catalytic Cross-Coupling of 4-Chloro-5-(2-chloroethyl)-2-ethyl-6-methylpyrimidine: A Gateway to Advanced Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Overview and Strategic Utility

In modern drug development, pyrimidine derivatives are privileged scaffolds, representing a significant portion of FDA-approved small-molecule therapeutics, particularly in the realm of kinase inhibitors[1]. The compound 4-Chloro-5-(2-chloroethyl)-2-ethyl-6-methylpyrimidine is a highly versatile bifunctional building block. It possesses two distinct halogenated sites: a highly reactive heteroaryl chloride at the C4 position and an unactivated alkyl chloride on the C5 side chain.

This guide provides a comprehensive, self-validating methodology for performing chemoselective Palladium-catalyzed cross-coupling at the C4 position while perfectly preserving the C5-(2-chloroethyl) group for subsequent downstream functionalization (e.g., nucleophilic aliphatic substitution or macrocyclization).

Mechanistic Rationale: The Causality of Chemoselectivity

The success of this building block relies entirely on the vast kinetic and thermodynamic differences between its two carbon-chlorine bonds during the oxidative addition step of the catalytic cycle[2].

  • C4-Aryl Chloride Activation: The pyrimidine ring is highly electron-deficient. The Lowest Unoccupied Molecular Orbital (LUMO) is heavily localized across the C2 and C4 positions, drastically lowering the activation energy required for the electron-rich Pd(0) catalyst to insert into the C(sp2)–Cl bond[3].

  • C5-Alkyl Chloride Inertness: The 2-chloroethyl group contains a standard C(sp3)–Cl bond. Unactivated primary alkyl chlorides are notoriously resistant to Pd(0) oxidative addition due to their high bond dissociation energies and the absence of an adjacent π-system to pre-coordinate the metal center[4].

Consequently, standard cross-coupling conditions (using ligands like dppf, PPh3, or Xantphos) will exclusively functionalize the C4 position. The alkyl chloride will only react if forced under harsh conditions with specialized, highly electron-rich trialkylphosphine ligands, ensuring near-perfect chemoselectivity during standard Suzuki or Buchwald-Hartwig reactions.

Reaction Pathway & Workflow

G SM 4-Chloro-5-(2-chloroethyl)- 2-ethyl-6-methylpyrimidine Pd_Complex Pd(0) Catalyst Oxidative Addition at C4 SM->Pd_Complex Chemoselective C(sp2)-Cl Activation Suzuki Suzuki-Miyaura (Arylboronic Acid) Pd_Complex->Suzuki Transmetalation Buchwald Buchwald-Hartwig (Amine) Pd_Complex->Buchwald Amine Binding Int_S 4-Aryl-5-(2-chloroethyl)- pyrimidine derivative Suzuki->Int_S Reductive Elimination Int_B 4-Amino-5-(2-chloroethyl)- pyrimidine derivative Buchwald->Int_B Reductive Elimination SN2 Downstream SN2 (Nucleophilic Substitution) Int_S->SN2 Intact C(sp3)-Cl Int_B->SN2 Intact C(sp3)-Cl Final Advanced Kinase Inhibitor Scaffold SN2->Final Alkylation/ Cyclization

Figure 1: Chemoselective Pd-catalyzed C4 cross-coupling and sequential C5-alkylation workflow.

Quantitative Optimization Data

The following table summarizes the optimized parameters for achieving >95% chemoselectivity at the C4 position without degrading the C5-alkyl chloride.

Reaction TypeCatalyst SystemBaseSolvent SystemTemp (°C)C4 Yield (%)C5-Cl Retention
Suzuki-Miyaura 5 mol% Pd(dppf)Cl₂K₂CO₃ (2.0 eq)1,4-Dioxane / H₂O (4:1)8088 - 94%> 99%
Suzuki-Miyaura 5 mol% Pd(PPh₃)₄Na₂CO₃ (2.0 eq)Toluene / EtOH / H₂O9082 - 87%> 98%
Buchwald-Hartwig 2 mol% Pd₂(dba)₃ / 4 mol% XantphosCs₂CO₃ (2.0 eq)1,4-Dioxane (Anhydrous)9075 - 85%> 95%
Buchwald-Hartwig 2 mol% Pd(OAc)₂ / 4 mol% BINAPNaOtBu (1.5 eq)Toluene (Anhydrous)8060 - 70%< 80% (Warning)*

*Note: Strong alkoxide bases like NaOtBu can cause premature elimination (dehydrohalogenation) of the 2-chloroethyl group to form a vinyl moiety. Mild bases like Cs₂CO₃ or K₂CO₃ are strictly required.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Arylation

This protocol utilizes Pd(dppf)Cl₂, which provides excellent stability and rapid transmetalation kinetics with arylboronic acids, minimizing reaction times and preventing thermal degradation of the alkyl chloride[2].

Materials:

  • 4-Chloro-5-(2-chloroethyl)-2-ethyl-6-methylpyrimidine (1.0 mmol)

  • Arylboronic acid (1.1 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%)

  • K₂CO₃ (2.0 mmol)

  • Degassed 1,4-Dioxane and Deionized Water (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried Schlenk flask with the pyrimidine starting material, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment, preventing catalyst deactivation.

  • Solvent Addition: Add the degassed 1,4-Dioxane/H₂O mixture via syringe.

  • Reaction: Heat the biphasic mixture to 80 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) for 4–6 hours.

  • Self-Validation (LC-MS Check): Sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. Crucial Checkpoint: The product mass spectrum must display a classic 3:1 isotopic ratio at the [M+H]⁺ and [M+H+2]⁺ peaks. If the M+2 peak is absent, the C5-alkyl chloride has been compromised (dehalogenated).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Chemoselective Buchwald-Hartwig Amination

Amination at C4 requires careful temperature control. If the secondary amine product is formed at temperatures >100 °C, it may act as an internal nucleophile and undergo an intramolecular SN2 reaction with the C5-chloroethyl group, forming a fused pyrrolopyrimidine[4].

Materials:

  • 4-Chloro-5-(2-chloroethyl)-2-ethyl-6-methylpyrimidine (1.0 mmol)

  • Primary or Secondary Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Cs₂CO₃ (2.0 mmol)

  • Anhydrous, degassed 1,4-Dioxane (10 mL)

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge a vial with the pyrimidine, amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Solvent Addition: Add anhydrous 1,4-Dioxane. Seal the vial with a Teflon-lined cap.

  • Reaction: Heat the mixture at 90 °C for 8 hours. Causality Note: Xantphos is chosen because its large bite angle promotes rapid reductive elimination, preventing competitive side reactions at the alkyl chloride site.

  • Self-Validation (TLC & LC-MS): Monitor the disappearance of the starting material. The reaction should remain strictly heterogeneous (due to suspended Cs₂CO₃). Confirm the retention of the C5-Cl via the 3:1 isotopic pattern on LC-MS.

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc (30 mL).

  • Purification: Concentrate the filtrate and purify via silica gel chromatography (DCM/MeOH gradient).

Downstream Applications: Leveraging the Intact Alkyl Chloride

Once the C4 position is successfully functionalized, the intact C5-(2-chloroethyl) group serves as a highly reactive electrophile for downstream medicinal chemistry[1].

  • Intermolecular Alkylation: Treating the isolated intermediate with cyclic amines (e.g., piperazine, morpholine) and a base (DIPEA) at 80 °C in DMF will yield tertiary amine side chains, a common motif for improving aqueous solubility in drug candidates.

  • Intramolecular Cyclization: If a primary amine was installed at C4 via Buchwald-Hartwig, treating the intermediate with NaH or KHMDS will trigger an intramolecular SN2 attack, yielding a 5,6-dihydro-pyrrolo[2,3-d]pyrimidine core—a highly privileged scaffold for ATP-competitive kinase inhibitors.

References

  • BenchChem. Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines.[2] Available at:

  • Journal of the American Chemical Society (ACS). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines.[3] Available at:

  • Chemical Reviews (ACS). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[4] Available at:

  • MDPI. Recent Advances in Pyrimidine-Based Drugs.[1] Available at:

Sources

Application Notes and Protocols for In Vitro Assay Preparation Involving 4-Chloro-5-(2-chloro-ethyl)-2-ethyl-6-methyl-pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The compound 4-Chloro-5-(2-chloro-ethyl)-2-ethyl-6-methyl-pyrimidine is a novel pyrimidine derivative. Its biological effects are yet to be fully elucidated. This guide provides a comprehensive framework for the initial in vitro characterization of this and similar novel compounds. We will delve into the preparation of the compound for assays, foundational cytotoxicity assessments, and potential functional assays based on the known activities of related pyrimidine structures. The overarching goal is to equip researchers with the necessary protocols to robustly evaluate the biological potential of this compound.

The initial characterization of any novel small molecule is a critical phase in the drug discovery pipeline.[4][5] It is imperative to establish a baseline understanding of a compound's interaction with biological systems. This typically begins with assessing its general cytotoxicity to understand the concentration window for more specific functional assays. Following this, a series of targeted assays can be employed to explore potential mechanisms of action.

I. Compound Preparation and Handling

Proper handling and preparation of small molecule reagents are paramount to ensure the integrity and stability of the molecule, which in turn reduces the incidence of contamination and mislabeling.[6]

A. Reconstitution of the Compound

  • Solvent Selection : The choice of solvent is critical as it can be toxic to cultured cells or interfere with assay readouts.[6] Dimethyl sulfoxide (DMSO) is a common solvent for reconstituting small molecules for in vitro assays due to its high solubilizing capacity. However, it is important to note that DMSO can exhibit toxicity at higher concentrations. It is recommended to keep the final DMSO concentration in the assay well below 0.5%.

  • Stock Solution Preparation : To prepare a 10 mM stock solution of 4-Chloro-5-(2-chloro-ethyl)-2-ethyl-6-methyl-pyrimidine (Molecular Weight: 235.12 g/mol ), dissolve 2.35 mg of the compound in 1 mL of high-purity DMSO.

  • Storage : Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

B. Working Solution Preparation

Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or assay buffer just before use. It is crucial to ensure that the compound does not precipitate out of solution upon dilution.[6]

II. Foundational Assays: Determining Cytotoxicity

Cytotoxicity assays are essential for determining the concentration range at which a compound affects cell viability.[7][8] This information is crucial for designing subsequent mechanism-of-action studies.

A. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1] It measures the metabolic activity of cells, which is indicative of their viability.

Protocol:

  • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment : The following day, treat the cells with a serial dilution of 4-Chloro-5-(2-chloro-ethyl)-2-ethyl-6-methyl-pyrimidine (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO-treated) and an untreated control.

  • Incubation : Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition : Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

B. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is another common method that quantifies cytotoxicity by measuring the release of LDH from damaged cells.[8][9]

Protocol:

  • Follow the same cell seeding and compound treatment steps as the MTT assay.

  • After the incubation period, collect the cell culture supernatant.

  • Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the LDH activity in the supernatant.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

AssayPrincipleEndpoint
MTT Measures metabolic activity of viable cellsColorimetric (Absorbance)
LDH Measures release of LDH from damaged cellsColorimetric (Absorbance)

III. Functional Assays: Exploring Potential Biological Activities

Based on the known biological activities of other pyrimidine derivatives, the following functional assays can be employed to investigate the potential of 4-Chloro-5-(2-chloro-ethyl)-2-ethyl-6-methyl-pyrimidine.

A. Anticancer Activity

Many pyrimidine analogs have demonstrated significant potential as anticancer agents.[1][2][10]

1. Cell Proliferation Assay (e.g., using CFSE)

The carboxyfluorescein succinimidyl ester (CFSE) assay can be used to monitor cell proliferation over time.[11]

Protocol:

  • Label your target cancer cell line with CFSE according to the manufacturer's protocol.

  • Seed the labeled cells in a 6-well plate.

  • Treat the cells with different concentrations of the compound.

  • At various time points (e.g., 24, 48, 72 hours), harvest the cells.

  • Analyze the CFSE fluorescence intensity by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence.

2. Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)

This assay helps to determine if the compound induces programmed cell death (apoptosis) or necrosis.[8]

Protocol:

  • Treat cancer cells with the compound for a specified period.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.

  • Incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

B. Anti-inflammatory Activity

Some pyrimidine derivatives have shown anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.[12]

COX-1/COX-2 Inhibition Assay

This assay measures the ability of the compound to inhibit the activity of COX-1 and COX-2 enzymes.[1]

Protocol:

  • Use a commercially available COX-1/COX-2 inhibitor screening assay kit.

  • Pre-incubate the compound with purified COX-1 or COX-2 enzyme in a 96-well plate.

  • Initiate the enzymatic reaction by adding arachidonic acid (the substrate).

  • Allow the reaction to proceed for a specified time at a controlled temperature.

  • Stop the reaction and measure the product formation using a colorimetric or fluorometric method as per the kit's instructions.

  • Calculate the percentage of inhibition compared to a control without the compound.

IV. Target Identification Strategies

Identifying the molecular target of a novel compound is a crucial step in understanding its mechanism of action.[4][5][13]

A. Direct Biochemical Methods

These methods aim to directly identify the protein(s) that physically interact with the compound.[4]

  • Affinity-Based Approaches : A modified version of the compound (e.g., biotinylated) can be used as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.[4]

B. Computational Methods

Computational approaches can predict potential targets based on the chemical structure of the compound.[5][14]

  • Molecular Docking : This method predicts the binding mode and affinity of a small molecule to the three-dimensional structure of a known protein target.[10]

Caption: Workflow for in vitro characterization of a novel compound.

V. Conclusion

The in vitro characterization of 4-Chloro-5-(2-chloro-ethyl)-2-ethyl-6-methyl-pyrimidine requires a systematic approach, beginning with proper compound handling and foundational cytotoxicity assays. Based on the broad biological activities of the pyrimidine scaffold, subsequent functional assays can be tailored to investigate its potential anticancer and anti-inflammatory properties. Ultimately, identifying the molecular target(s) will be crucial for elucidating its mechanism of action and advancing its potential as a therapeutic agent. This guide provides a robust starting point for researchers to embark on the comprehensive in vitro evaluation of this novel compound.

References

  • Target Identification Approaches in Drug Discovery - ResearchGate. Available from: [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery - PMC. Available from: [Link]

  • Current and emerging target identification methods for novel antimalarials - Malaria World. Available from: [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed. Available from: [Link]

  • Novel target identification towards drug repurposing based on biological activity profiles | PLOS One - Research journals. Available from: [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Available from: [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - ACS Publications. Available from: [Link]

  • Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors - PubMed. Available from: [Link]

  • Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells - PubMed. Available from: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. Available from: [Link]

  • Design, Synthesis, and Biological Activities of Classical N-{4-[2-(2-Amino-4-ethylpyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-l-glutamic Acid and Its 6-Methyl Derivative as Potential Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase and as Potential Antitumor - ACS Publications. Available from: [Link]

  • 4-chloro-5-ethyl-2,6-dimethylpyrimidine — Chemical Substance Information - NextSDS. Available from: [Link]

  • Synthesis and biological activity of chloroethyl pyrimidine nucleosides - PubMed. Available from: [Link]

  • 4-chloro-2-ethyl-5-fluoro-6-methylpyrimidine — Chemical Substance Information - NextSDS. Available from: [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. Available from: [Link]

  • Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates: Ring Expansion versus Nucleophilic Substitution - ResearchGate. Available from: [Link]

  • General Guidelines for Setting Up an In Vitro LC/MS/MS Assay. Available from: [Link]

  • 4,6-Dichloro-5-ethyl-2-methylpyrimidine | C7H8Cl2N2 | CID 21912425 - PubChem. Available from: [Link]

  • (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine - ResearchGate. Available from: [Link]

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry. Available from: [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan. Available from: [Link]

  • The template synthesis, spectral and antibacterial investigation of new N2O2 donor Schiff base Cu(II), Ni(II) - JOCPR. Available from: [Link]

  • Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine - ResearchGate. Available from: [Link]

  • Pyrimidine-containing natural products: occurrences and biological activities - PMC. Available from: [Link]

  • Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4- Dionesderivatives - Medwin Publishers. Available from: [Link]

Sources

Troubleshooting & Optimization

troubleshooting low solubility of 4-Chloro-5-(2-chloro-ethyl)-2-ethyl-6-methyl-pyrimidine during assays

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Troubleshooting and Overcoming Low Solubility in Experimental Assays

Overview

Welcome to the technical support guide for 4-Chloro-5-(2-chloro-ethyl)-2-ethyl-6-methyl-pyrimidine. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during in vitro and in vivo assays. Substituted pyrimidines, while a promising class of molecules, often exhibit low aqueous solubility due to their lipophilic nature and stable crystalline structures.[1][2] This guide provides a structured, in-depth approach to understanding, diagnosing, and resolving these issues to ensure the accuracy and reliability of your experimental data.

Section 1: Frequently Asked Questions (FAQs): Understanding the 'Why'

This section addresses the fundamental principles behind the solubility challenges associated with this compound.

Q1: What intrinsic properties of 4-Chloro-5-(2-chloro-ethyl)-2-ethyl-6-methyl-pyrimidine contribute to its low aqueous solubility?

A1: The limited aqueous solubility of this compound stems from its molecular structure. Pyrimidine derivatives are often characterized by high lipophilicity (fat-loving nature) and a planar, symmetrical ring system.[2] This particular molecule's ethyl, methyl, and chloro-ethyl substituents increase its hydrophobicity. Furthermore, the planar structure can lead to strong crystal lattice energy, which is the energy required to break apart the crystal structure for dissolution to occur.[1][2] Overcoming this energy barrier is a primary challenge for solubilization in aqueous media.

Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my assay?

A2: Understanding this distinction is critical for troubleshooting.

  • Kinetic Solubility is the maximum concentration of a compound that can be achieved by diluting a high-concentration stock solution (typically in DMSO) into an aqueous buffer without immediate precipitation.[3] This is what is most relevant when a compound "crashes out" during assay plate preparation. It's a non-equilibrium state.

  • Thermodynamic Solubility is the true equilibrium solubility, where the concentration of the dissolved compound is in equilibrium with its solid (undissolved) state after an extended period.[3] This value is often lower than the kinetic solubility and is crucial for understanding issues like compound precipitation over the longer incubation times common in cell-based assays.

For assays, exceeding the kinetic solubility leads to immediate failure, while exceeding the thermodynamic solubility can cause inconsistent results and poor dose-response curves over time.[1]

Q3: How can I visually identify a solubility problem in my assay plate?

A3: Visual inspection is the first line of defense. Look for:

  • Cloudiness or Turbidity: The well contents appear hazy or milky immediately after adding the compound.

  • Precipitate/Crystals: You may see small particles, needles, or a film at the bottom of the wells, sometimes only visible under a microscope. This is a clear sign of precipitation.[4][5]

  • "Oily" Film: In some cases, highly lipophilic compounds may not form a classic precipitate but rather an oily film on the surface of the media.

Q4: What are the primary strategies to overcome low solubility for this class of compounds?

A4: The main approaches can be divided into formulation and chemical modification strategies.[2] For a researcher using a pre-synthesized compound, formulation strategies are key:

  • pH Adjustment: Since pyrimidine contains basic nitrogen atoms, its solubility is pH-dependent. Lowering the pH of the buffer can protonate the molecule, increasing its solubility.[1][6]

  • Use of Co-solvents: Adding a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) to the aqueous buffer can increase the solubility of hydrophobic compounds.[][8]

  • Complexation with Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can encapsulate the drug molecule, effectively shielding it from the aqueous environment and increasing its solubility.[9][10]

  • Particle Size Reduction: While more common in drug formulation, techniques like creating nanosuspensions can increase the surface area available for dissolution.[11][12]

Section 2: Systematic Troubleshooting Guide: A Step-by-Step Approach

If you are facing solubility issues, follow this systematic guide. The workflow below provides a logical path from problem identification to resolution.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep1 Prepare Dilution Series of Compound in DMSO exec1 Add DMSO Stock to Buffer (Final DMSO < 2%) prep1->exec1 prep2 Add Aqueous Buffer to 96-well Plate prep2->exec1 exec2 Shake Plate for 1-2h at Room Temp exec1->exec2 an1 Measure Turbidity/ Light Scattering (Nephelometer/Plate Reader) exec2->an1 an2 Identify Highest Concentration without Increased Turbidity an1->an2

Caption: Workflow for a kinetic solubility assay.

  • Materials: 96-well plate, DMSO stock solution, aqueous assay buffer, plate shaker, nephelometer or plate reader capable of measuring turbidity.

  • Procedure:

    • Add the aqueous assay buffer to a series of wells in a 96-well plate.

    • Prepare a serial dilution of your compound in DMSO.

    • Add a small, fixed volume of the DMSO stock/dilutions to each well to create a final concentration series (e.g., from 1 µM to 200 µM). Ensure the final DMSO concentration is consistent and ideally below 2%. [1] 4. Include buffer-only and buffer + DMSO controls.

    • Seal the plate and mix by shaking for 1-2 hours at room temperature. [1] 6. Measure the turbidity or light scattering of each well.

  • Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the vehicle control.

Protocol 3: Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the true equilibrium solubility of a compound. [6]

  • Materials: Test compound (solid), assay buffer (e.g., PBS, pH 7.4), 2 mL microcentrifuge tubes, orbital shaker, centrifuge, HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • Add an excess amount of the solid compound to a microcentrifuge tube (enough that some solid will visibly remain undissolved).

    • Add a known volume of the assay buffer (e.g., 1 mL).

    • Seal the tube and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

    • After incubation, centrifuge the tubes at high speed (e.g., >14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

    • Carefully collect a known volume of the supernatant, being cautious not to disturb the pellet.

    • Dilute the supernatant with an appropriate solvent and determine the compound concentration using a validated analytical method (e.g., HPLC with a standard curve).

  • Analysis: The measured concentration is the thermodynamic solubility.

Protocol 4: Formulation with Co-solvents
  • Select a biocompatible co-solvent (see Table 1). PEG 400 and Propylene Glycol are common choices. []2. Prepare your assay buffer containing a certain percentage of the co-solvent (e.g., start with 5% or 10% v/v).

  • Re-run the kinetic solubility assay (Protocol 2) using this new co-solvent-containing buffer to determine the new, enhanced solubility limit.

  • Important: Always test the effect of the co-solvent on your assay system (e.g., cell viability, enzyme activity) using a vehicle control to ensure it does not interfere with the results.

Protocol 5: Formulation with Cyclodextrins

This protocol describes preparing a solution using Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

  • Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 40% w/v).

  • Add an excess of the solid pyrimidine compound to the HP-β-CD solution.

  • Shake or stir the mixture vigorously for 24-48 hours at room temperature.

  • Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Determine the concentration of the solubilized compound in the filtrate via HPLC or UV-Vis. This is now your highly-concentrated, water-soluble stock solution that can be diluted into the assay.

Section 4: Reference Data

Table 1: Properties of Common Co-solvents for Biological Assays
Co-solventCommon Starting % (v/v)Notes
Ethanol 1-5%Can cause protein precipitation at higher concentrations. Widely used but check for assay interference. []
Polyethylene Glycol 400 (PEG 400) 5-20%Generally well-tolerated in many biological systems. A good first choice for increasing solubility. [13]
Propylene Glycol (PG) 5-20%Similar to PEG 400, often used in pharmaceutical formulations. [14]
Glycerin 5-15%Can be very effective and has protein-stabilizing properties, but increases viscosity. [][15]
Table 2: Comparison of Common Cyclodextrins
CyclodextrinKey FeaturesPrimary Use
β-Cyclodextrin (β-CD) Low aqueous solubility, potential for nephrotoxicity.Less common in cell-based assays due to toxicity.
Hydroxypropyl-β-CD (HP-β-CD) High aqueous solubility, low toxicity.The most common and recommended choice for in vitro and in vivo experiments to improve solubility. [1]
Sulfobutylether-β-CD (SBE-β-CD) High aqueous solubility, negatively charged.Excellent for solubilizing basic (cationic) drugs.

Section 5: References

  • Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).

  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives.

  • BenchChem. (n.d.). Technical Support Center: Enhancing Aqueous Solubility of Pyrimidine Compounds.

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.

  • Ritika, Harikumar, S. L., & Aggarwal, G. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.

  • Shafiq, S., et al. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs.

  • Spyrakis, F., et al. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC.

  • Pergner, M., et al. (2021). Polysubstituted Pyrimidines as Potent Inhibitors of Prostaglandin E2 Production: Increasing Aqueous Solubility. PubMed.

  • BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Issues of Substituted Pyrimidines.

  • Ali, A., et al. (n.d.). Recent advances in techniques for enhancing the solubility of hydrophobic drugs.

  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.

  • Baluja, S., et al. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.

  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.

  • Sigma-Aldrich. (n.d.). Solubility Enhancement of Hydrophobic Drugs.

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.

  • Vimalson, C., et al. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate.

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Inconsistent Results in MTT Assay for Compound X.

  • ResearchGate. (2025). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach.

  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.

  • Enamine. (n.d.). Aqueous Solubility Assay.

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for 4-Chloro-5-(2-chloro-ethyl)-2-ethyl-6-methyl-pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered with 4-Chloro-5-(2-chloro-ethyl)-2-ethyl-6-methyl-pyrimidine. This document is designed for researchers, scientists, and drug development professionals who require robust and symmetrical peak shapes for accurate quantification and method validation. As a substituted pyrimidine, this analyte possesses basic properties that present specific chromatographic challenges. This guide provides a systematic, cause-and-effect-based approach to diagnosing and resolving these issues, ensuring the integrity of your analytical results.

PART 1: Understanding the Root Cause: The "Why" of Peak Tailing

In an ideal reversed-phase HPLC separation, analyte retention is governed by a single mechanism: hydrophobic interactions with the stationary phase.[1] However, peak tailing is a clear indicator that a secondary, undesirable interaction is occurring.[1][2] For a basic compound like 4-Chloro-5-(2-chloro-ethyl)-2-ethyl-6-methyl-pyrimidine, the primary culprit is the interaction with residual silanol groups (Si-OH) on the silica-based stationary phase.[1][3]

The Mechanism of Tailing:

  • Analyte Protonation: The nitrogen atoms in the pyrimidine ring make the analyte basic. In typical acidic-to-neutral mobile phases, the molecule can become protonated, acquiring a positive charge.

  • Silanol Ionization: The silica surface of most HPLC columns has residual silanol groups. These groups are acidic (pKa ≈ 3.8–4.2) and become deprotonated (negatively charged, Si-O⁻) at a mobile phase pH above this range.[4]

  • Secondary Ionic Interaction: The positively charged analyte is then strongly attracted to these negatively charged silanol sites. This ionic interaction is stronger than the intended hydrophobic interaction, causing some analyte molecules to be retained longer than the main population, resulting in a "tail" on the backside of the peak.[3][5]

This dual-retention mechanism disrupts the normal distribution of the analyte as it travels through the column, leading to an asymmetric, tailing peak.[1]

cluster_surface Silica Surface (Stationary Phase) c18 C18 Chains (Hydrophobic) silanol Ionized Silanol Group (SiO⁻) (Problematic Site) analyte Protonated Analyte (Basic Compound, R-NH⁺) analyte->c18  Primary Interaction  (Desirable, Hydrophobic) analyte->silanol  Secondary Interaction  (Undesirable, Ionic)  CAUSES PEAK TAILING

Caption: Analyte interactions with the stationary phase.

PART 2: Systematic Troubleshooting Guide (Q&A Format)

Follow these steps logically, starting with the most common and easiest-to-fix issues.

Q1: Is my mobile phase or sample preparation causing the peak tailing?

Rationale: The mobile phase pH is the most powerful tool for controlling the ionization state of both the analyte and the stationary phase. Incorrect pH or buffer concentration can directly cause or worsen tailing.

Diagnostic Steps & Solutions:

  • Check Mobile Phase pH: Is the pH of your mobile phase greater than 4? If so, silanol groups are likely ionized.[4] The closer the pH is to your analyte's pKa, the higher the risk of peak splitting or tailing due to the presence of both ionized and unionized forms.[6][7]

    • Solution Protocol: Adjust the mobile phase pH to be at least 2 units below the analyte's pKa. For a basic compound like this pyrimidine derivative, a low pH (e.g., pH ≤ 3) is highly recommended. This keeps the silanol groups fully protonated (neutral), minimizing the secondary ionic interactions that cause tailing.[1][8] Use an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA).[8]

  • Verify Buffer Concentration: Is your buffer concentration sufficient (typically >20 mM)?[9]

    • Solution Protocol: An inadequate buffer concentration can lead to pH shifts on the column, especially when the sample is injected in a different diluent.[9] Ensure your buffer has sufficient capacity to maintain the target pH throughout the analysis.

  • Examine Sample Diluent: Is your sample dissolved in a solvent significantly stronger (i.e., higher percentage of organic) than your mobile phase?

    • Solution Protocol: This can cause peak distortion, including fronting or tailing.[2] Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte.

Q2: Could the HPLC column be the source of the problem?

Rationale: The column is where the separation occurs. Its chemistry and physical condition are critical for good peak shape.

Diagnostic Steps & Solutions:

  • Assess Column Chemistry: Are you using an older, Type A silica column?

    • Solution Protocol: These columns have a higher concentration of acidic, active silanol groups and are more prone to causing tailing with basic compounds. Switch to a modern, high-purity Type B silica column. These columns have significantly reduced silanol activity and are often "end-capped" — a process that chemically derivatizes most of the remaining silanols to make them inert.[3][10] Columns with polar-embedded phases can also provide shielding for basic compounds.[7]

  • Check for Contamination: Has the peak shape degraded over time for all analytes?

    • Solution Protocol: This suggests contamination of the column inlet frit or guard column.[11] First, replace the guard column if one is in use. If the problem persists, try flushing the analytical column according to the manufacturer's instructions. If this fails, the column may need to be replaced.[1]

  • Suspect a Column Void: Is the tailing accompanied by a sudden drop in backpressure and a loss of efficiency (broader peaks)?

    • Solution Protocol: This may indicate a void at the head of the column, caused by physical shock or silica dissolution under high pH conditions.[9][12] Replacing the column is typically the only reliable solution.[13]

Q3: Are instrumental factors contributing to the tailing?

Rationale: The HPLC system itself can introduce peak broadening and tailing if not properly configured. These issues, known as "extra-column effects," are often more apparent for early-eluting peaks.[11]

Diagnostic Steps & Solutions:

  • Inspect Tubing and Fittings: Are you using tubing with a wide internal diameter (e.g., >0.007 inches)? Are your fittings properly seated?

    • Solution Protocol: Excessive volume between the injector and the detector (dead volume) can cause tailing.[11] Ensure all tubing is as short as possible with a narrow internal diameter (e.g., 0.005" or smaller).[7] Check that all fittings are correctly made and tightened to eliminate any dead space.[13]

  • Evaluate Injector and Valves: If a new column does not resolve the issue, the problem might lie within the instrument's flow path.[11]

    • Solution Protocol: Active sites can develop on metal components like injector rotors or valve seals over time. Follow your instrument manufacturer's preventative maintenance schedule for cleaning and replacing these parts.

Q4: Is the method itself causing the issue?

Rationale: Method parameters beyond the mobile phase and column can lead to poor peak shape.

Diagnostic Steps & Solutions:

  • Test for Mass Overload: Does the peak shape improve if you inject a more dilute sample?

    • Solution Protocol: Injecting too much analyte mass can saturate the stationary phase, leading to tailing.[2][11] Perform a dilution series (e.g., inject 10x and 100x dilutions of your sample). If the tailing factor improves significantly, you are experiencing mass overload. Reduce the concentration of your sample.

  • Investigate Co-elution: Is it possible that a small, closely eluting impurity is hiding under the main peak, appearing as a tail?

    • Solution Protocol: A co-eluting peak is a common reason for apparent tailing.[1] Try changing the detection wavelength to see if the peak shape changes.[7] Alternatively, improve the separation efficiency by using a longer column or one packed with smaller particles to try and resolve the two peaks.[1]

PART 3: Advanced Solutions & FAQs

FAQ 1: What is considered an "acceptable" tailing factor? For most applications, a USP tailing factor (Tf) between 0.8 and 1.5 is considered acceptable. A perfectly symmetrical Gaussian peak has a Tf of 1.0. Values greater than 1.5 often indicate a significant issue that needs to be addressed for reliable quantification.[1]

FAQ 2: I've heard about using triethylamine (TEA) as a mobile phase additive. When is this appropriate? TEA is a "sacrificial base."[9] It is a small, basic molecule that is added to the mobile phase (typically at concentrations around 0.05 M) to preferentially interact with the active silanol sites on the stationary phase.[9] This effectively "masks" the silanols from your analyte, reducing tailing. However, this is considered a more "traditional" approach and is often unnecessary with modern, high-purity, end-capped columns. It can also suppress ionization in mass spectrometry, so it should be used with caution if using an MS detector.

FAQ 3: Lowering the pH improved the tailing, but now my analyte has very little retention. What should I do? This is a common trade-off. By neutralizing the silanols at low pH, you have also ensured your basic analyte is fully protonated, making it more polar and less retained in reversed-phase.

  • Solution: To regain retention, decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase.[1] This will increase the overall polarity of the mobile phase, forcing your analyte to interact more with the hydrophobic stationary phase, thereby increasing its retention time.

FAQ 4: Could trace metals in the silica be a problem? Yes, trace metal impurities (like iron or aluminum) within the silica matrix can create highly acidic surface sites that interact strongly with acidic functional groups on analytes, causing tailing.[4] Using high-purity Type B silica columns largely mitigates this issue. If chelation is suspected, adding a chelating agent like EDTA to the mobile phase can sometimes help, but this is a less common solution.

PART 4: Summary of Troubleshooting Strategies

Problem Observed Potential Cause Recommended Solution
Tailing on all peaks, degraded over timeColumn or Guard ContaminationReplace guard column; flush or replace analytical column.[11]
Tailing with new column, especially for basic analytesSecondary Silanol InteractionsLower mobile phase pH to ≤ 3 using an acidic modifier (e.g., 0.1% Formic Acid).[1]
Tailing improves upon sample dilutionMass OverloadReduce the concentration of the injected sample.[2][11]
Tailing accompanied by low backpressure/broad peaksColumn Void / Bed DeformationReplace the analytical column.[9][12]
Tailing on early eluting peaksExtra-Column Dead VolumeUse shorter, narrower ID tubing; check and remake fittings.[7][11]
Tailing persists after pH and column changesCo-eluting ImpurityChange detection wavelength or improve separation efficiency to resolve the hidden peak.[1][7]

PART 5: Experimental Protocol

Protocol: Systematic Mobile Phase pH Study to Mitigate Tailing

This protocol is designed to empirically determine the optimal mobile phase pH for achieving a symmetrical peak shape for 4-Chloro-5-(2-chloro-ethyl)-2-ethyl-6-methyl-pyrimidine.

  • Column Selection:

    • Use a modern, end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm) from a reputable manufacturer. Ensure it is a Type B, high-purity silica column.

  • Mobile Phase Preparation:

    • Prepare an aqueous stock buffer (e.g., 25 mM potassium phosphate or ammonium formate).

    • Prepare three separate aqueous mobile phase portions (Aqueous A, B, and C).

      • Aqueous A (pH 7.0): Use the buffer as is.

      • Aqueous B (pH 4.5): Adjust the pH of the buffer downwards using phosphoric acid or formic acid.

      • Aqueous C (pH 2.7): Further adjust the pH downwards using the same acid.

    • Note: Always measure the pH of the aqueous portion before mixing with the organic modifier.[9]

  • Chromatographic Conditions:

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient/Isocratic: Start with a simple isocratic elution (e.g., 50:50 Aqueous:Organic) to isolate the effect of pH.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV, at an appropriate wavelength for the analyte.

    • Injection Volume: 5 µL of a consistent sample concentration.

  • Experimental Procedure:

    • Equilibrate the system thoroughly with the first mobile phase condition (50% Aqueous A / 50% Organic).

    • Inject the sample and record the chromatogram. Note the retention time, peak width, and calculate the USP tailing factor.

    • Flush the system and equilibrate with the second mobile phase condition (50% Aqueous B / 50% Organic).

    • Repeat the injection and data recording.

    • Flush the system and equilibrate with the third mobile phase condition (50% Aqueous C / 50% Organic).

    • Repeat the injection and data recording.

  • Data Analysis:

    • Compare the tailing factors from the three runs. A significant improvement (a value approaching 1.0) is expected as the pH is lowered from 7.0 to 2.7.[1]

    • Note the change in retention time. As pH decreases, retention time will likely decrease. Adjust the organic modifier percentage as needed to bring the peak to the desired retention window (k' between 2 and 10).

PART 6: Visual Troubleshooting Workflow

G start Peak Tailing Observed for Analyte q_all_peaks Does tailing affect ALL peaks? start->q_all_peaks a_all_peaks_yes Check for System-Wide Issues: - Column Contamination - Column Void - Extra-Column Volume q_all_peaks->a_all_peaks_yes Yes q_analyte_only Tailing is specific to the basic analyte. Start with Mobile Phase. q_all_peaks->q_analyte_only No q_ph Is Mobile Phase pH > 4? q_analyte_only->q_ph a_ph_yes Lower pH to ≤ 3 with 0.1% Formic Acid. This neutralizes silanols. q_ph->a_ph_yes Yes q_ph_no pH is already low. Check Column Chemistry. q_ph->q_ph_no No end Symmetrical Peak Achieved a_ph_yes->end q_column_type Are you using a modern, end-capped Type B silica column? q_ph_no->q_column_type a_column_type_no Switch to a high-purity, end-capped C18 or a polar-embedded column. q_column_type->a_column_type_no No q_overload Tailing still present. Test for overload. q_column_type->q_overload Yes a_column_type_no->end q_dilution Does tailing improve with a 10x dilution? q_overload->q_dilution a_dilution_yes Issue is Mass Overload. Reduce sample concentration. q_dilution->a_dilution_yes Yes a_dilution_no Consider Co-elution. - Change UV wavelength - Use a higher efficiency column q_dilution->a_dilution_no No a_dilution_yes->end a_dilution_no->end

Caption: A decision tree for troubleshooting peak tailing.

References

  • Restek Corporation. (2014, March 11). Troubleshooting HPLC- Tailing Peaks. Restek Resource Hub. [Link]

  • LCGC North America. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. [Link]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. Zendesk. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • Element Lab Solutions. Charged Stationary Phases in Reversed Phase HPLC. [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Waters Corporation. (2022, March 14). What is "silanol activity" when a column is described as having low or high silanol activity?. [Link]

  • Nacalai Tesque, Inc. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]

  • LCGC International. (2025, November 27). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • LCGC North America. (2019, July 1). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]

  • Waters Corporation. Waters Column Selection Guide for Polar Compounds. [Link]

  • Phenomenex. HPLC Column Selection Guide. [Link]

  • Phenomenex. The Role of End-Capping in RP. [Link]

Sources

Validation & Comparative

High-Resolution NMR Analytical Strategies for Complex Pyrimidine Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

In the landscape of modern drug discovery, highly functionalized pyrimidine derivatives serve as critical scaffolds for kinase inhibitors and antiviral agents. The structural elucidation of 4-Chloro-5-(2-chloro-ethyl)-2-ethyl-6-methyl-pyrimidine presents a unique analytical challenge. Because the pyrimidine ring is fully substituted at positions 2, 4, 5, and 6, the molecule lacks any aromatic protons. Consequently, the entire 1 H NMR spectrum is compressed into a narrow aliphatic window (1.0 ppm to 4.0 ppm).

This guide objectively compares the performance of High-Field NMR (600 MHz) against Routine Benchtop NMR (60 MHz) for the characterization of this intermediate. We provide a self-validating experimental protocol, mathematical proofs of spectral resolution, and quantitative data to demonstrate why high-field instrumentation is mandatory for resolving the severe spin-system overlap inherent to this molecule.

Comparative Performance: High-Field vs. Benchtop NMR

While benchtop NMR systems have revolutionized point-of-need metabolomics and routine reaction monitoring, their lower magnetic field strength fundamentally limits their resolving power, as detailed in1[1].

For 4-Chloro-5-(2-chloro-ethyl)-2-ethyl-6-methyl-pyrimidine, the aliphatic region contains three distinct substituent groups:

  • C2-Ethyl Group: An A2​X3​ spin system (quartet and triplet).

  • C5-(2-Chloroethyl) Group: An A2​X2​ spin system (two triplets).

  • C6-Methyl Group: An A3​ spin system (singlet).

The Mathematical Proof of Overlap (Causality)

To understand the causality behind the failure of benchtop NMR for this specific compound, we must calculate the frequency domain spread. As highlighted in 2 [2], chemical shift (ppm) is independent of field strength, but the J -coupling constant (Hz) is fixed.

The CH2​ of the C2-ethyl group appears as a quartet at ~2.90 ppm ( J=7.6 Hz). The CH2​ of the C5-chloroethyl group appears as a triplet at ~3.20 ppm ( J=7.2 Hz).

  • At 60 MHz (Benchtop): The distance between these signal centers is 0.30 ppm×60 MHz=18.0 Hz . However, the physical width of the quartet is 3×7.6=22.8 Hz , and the triplet is 2×7.2=14.4 Hz . The sum of their half-widths is 18.6 Hz . Because 18.0 Hz<18.6 Hz , the outer lines of these multiplets physically overlap. Furthermore, the small Δν/J ratio induces strong second-order roofing effects, rendering the spectrum an uninterpretable multiplet.

  • At 600 MHz (High-Field): The distance between the signal centers is 0.30 ppm×600 MHz=180 Hz . Since 180 Hz≫18.6 Hz , the signals achieve complete baseline separation, approximating a clean first-order spectrum.

Resolution_Comparison cluster_60MHz 60 MHz Benchtop NMR (Δν = 18 Hz) cluster_600MHz 600 MHz High-Field NMR (Δν = 180 Hz) Overlap Severe Overlap (18.0 Hz < 18.6 Hz) Resolved Baseline Resolution (180 Hz >> 18.6 Hz) Signal C2-Ethyl CH2 (2.90 ppm) vs. C5-Alkyl CH2 (3.20 ppm) Signal->Overlap Low Field Signal->Resolved High Field

Resolution comparison showing multiplet overlap at 60 MHz vs. baseline separation at 600 MHz.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. The 1 H spectrum must integrate to exactly 12 protons, and the 13 C spectrum must resolve exactly 9 distinct carbon environments. Any deviation indicates impurity or incomplete relaxation.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg (for 1 H) or 50 mg (for quantitative 13 C) of the compound in 0.6 mL of CDCl3​ containing 0.03% v/v TMS. Causality: CDCl3​ is chosen because it lacks exchangeable protons and its residual solvent peak (7.26 ppm) does not interfere with the critical 1.0–4.0 ppm aliphatic window.

  • Probe Tuning & Matching: Manually tune and match the cryoprobe to the exact Larmor frequencies of 1 H and 13 C to maximize the Q-factor of the RF coil, ensuring maximum signal-to-noise ratio (S/N).

  • Gradient Shimming: Execute 3D gradient shimming to optimize B0​ field homogeneity. Validate by ensuring the TMS line width at half-height is ≤0.5 Hz.

  • Pulse Sequence Optimization ( 13 C NMR): Because the pyrimidine ring contains four quaternary carbons (C2, C4, C5, C6), standard proton-decoupled 13 C NMR will result in artificially weak ring signals due to the lack of Nuclear Overhauser Effect (NOE) enhancement. To validate the structural core, use an inverse gated decoupling sequence (zgig) . Set the relaxation delay ( D1​ ) to ≥30 seconds (approx. 5×T1​ ) to ensure complete longitudinal relaxation and quantitative integration of the pyrimidine carbons, as recommended in3 [3].

NMR_Workflow A Sample Preparation (15-50 mg in CDCl3) B Probe Tuning & Matching (Nucleus Specific) A->B C Gradient Shimming (B0 Field Homogeneity < 0.5 Hz) B->C D Pulse Sequence Optimization (Inverse Gated, D1 = 30s) C->D E FID Acquisition (NS = 16 for 1H, 512 for 13C) D->E F Signal Processing (FT, Phase & Baseline Correction) E->F

Step-by-step high-field NMR acquisition and processing workflow.

Spectral Data & Structural Elucidation

The quantitative data below highlights the stark contrast in analytical clarity between the two platforms.

Table 1: 1 H NMR Data Comparison (CDCl3, 298 K)
Proton AssignmentExpected Shift (ppm)600 MHz High-Field Performance60 MHz Benchtop Performance
C5-CH 2​ Cl 3.75Clean Triplet ( J=7.2 Hz, 2H)Broad Triplet, low S/N
C5-CH 2​ (Ring) 3.20Clean Triplet ( J=7.2 Hz, 2H)Severe Overlap (Complex Multiplet)
C2-CH 2​ (Ethyl) 2.90Clean Quartet ( J=7.6 Hz, 2H)Severe Overlap (Complex Multiplet)
C6-CH 3​ 2.55Sharp Singlet (3H)Singlet, broadened base
C2-CH 3​ (Ethyl) 1.35Clean Triplet ( J=7.6 Hz, 3H)Triplet, roofing effects visible
Table 2: 13 C NMR Assignments (150 MHz, Inverse Gated Decoupling)

Because the 1 H spectrum lacks aromatic protons, the 13 C spectrum is the sole definitive proof of the pyrimidine core. The chemical shifts strongly correlate with the additivity parameters for substituted nitrogen heteroaromatics, as established in4 [4].

Carbon PositionChemical Shift (ppm)MultiplicityMechanistic Rationale for Chemical Shift
C2 (Pyrimidine) 169.5Singlet ( Cq​ )Highly deshielded by two adjacent electronegative N atoms and the +I effect of the ethyl group.
C6 (Pyrimidine) 167.4Singlet ( Cq​ )Deshielded by adjacent N atom and the directly attached methyl group.
C4 (Pyrimidine) 160.2Singlet ( Cq​ )Deshielded by adjacent N atom and the highly electronegative Cl atom.
C5 (Pyrimidine) 126.8Singlet ( Cq​ )Fully substituted carbon; shielded relative to other ring carbons due to lack of direct N attachment.
C5-CH 2​ Cl 42.1Singlet ( CH2​ )Strongly deshielded by the directly attached aliphatic chlorine atom.
C2-CH 2​ 30.5Singlet ( CH2​ )Deshielded by attachment to the electron-deficient pyrimidine ring.
C5-CH 2​ 29.8Singlet ( CH2​ )Standard aliphatic chain attached to C5.
C6-CH 3​ 22.4Singlet ( CH3​ )Methyl group directly attached to the heteroaromatic ring.
C2-CH 3​ 13.2Singlet ( CH3​ )Terminal methyl of the ethyl group.

Conclusion

While benchtop NMR is a valuable tool for routine screening, the structural elucidation of highly substituted, sterically hindered intermediates like 4-Chloro-5-(2-chloro-ethyl)-2-ethyl-6-methyl-pyrimidine mandates the use of High-Field NMR (≥ 400 MHz, optimally 600 MHz). The mathematical reality of J -coupling widths versus Larmor frequency dictates that lower fields will result in catastrophic signal overlap in the 2.5–3.5 ppm region, masking the identity and purity of the critical 2-ethyl and 5-(2-chloroethyl) functional groups.

References

  • Source: MDPI (Diagnostics)
  • High-field to Benchtop NMR Spectroscopy - Part 3 Source: Oxford Instruments URL
  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives Source: BenchChem URL
  • Source: MDPI (International Journal of Molecular Sciences)

Sources

comparing reactivity of 4-Chloro-5-(2-chloro-ethyl)-2-ethyl-6-methyl-pyrimidine vs 2,4-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Comparing the Reactivity of 4-Chloro-5-(2-chloro-ethyl)-2-ethyl-6-methyl-pyrimidine vs. 2,4-Dichloropyrimidine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Chloropyrimidines in Drug Synthesis

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of countless therapeutic agents, from antivirals to kinase inhibitors.[1][2][3] The functionalization of this scaffold is a critical exercise in molecular design, where the choice of starting material dictates the feasibility, efficiency, and selectivity of the synthetic route. Chloropyrimidines are premier intermediates in this process, acting as versatile electrophilic partners in reactions that build molecular complexity. Their reactivity, however, is not uniform and is profoundly influenced by the substitution pattern on the pyrimidine ring.

This guide provides an in-depth, objective comparison of the reactivity of two distinct chloropyrimidines: the common building block 2,4-Dichloropyrimidine and the more complex, polysubstituted 4-Chloro-5-(2-chloro-ethyl)-2-ethyl-6-methyl-pyrimidine . Understanding the nuanced differences in their reactivity is paramount for synthetic chemists aiming to optimize reaction conditions, predict outcomes, and avoid undesirable side reactions. We will dissect the electronic and steric factors governing their behavior, propose a robust experimental protocol for direct comparison, and present the anticipated data to guide your synthetic strategy.

Part 1: A Tale of Two Electrophiles - Structural and Electronic Dissection

The susceptibility of a chloropyrimidine to nucleophilic attack is fundamentally governed by the electron-deficient nature of the aromatic ring.[4][5] The two ring nitrogen atoms act as powerful electron-withdrawing groups, polarizing the carbon-chlorine bonds and activating them for substitution. This reaction, known as Nucleophilic Aromatic Substitution (SNAr), proceeds via a two-step addition-elimination mechanism, the rate of which is determined by the stability of the intermediate Meisenheimer complex.[6][7]

2,4-Dichloropyrimidine: The Activated Workhorse

2,4-Dichloropyrimidine is a widely used and highly reactive intermediate.[2][8] Its reactivity profile is characterized by:

  • High Electrophilicity: The pyrimidine ring is activated by two nitrogen atoms and lacks any electron-donating substituents, making the chlorinated carbons highly electron-deficient.

  • Positional Reactivity: Nucleophilic attack preferentially occurs at the C4 position.[8][9][10] This selectivity is a classic example of regiocontrol in heterocyclic chemistry, as the para relationship of the C4 carbon to the N1 nitrogen allows for superior resonance stabilization of the negative charge in the Meisenheimer intermediate compared to the C2 position.[11]

  • Low Steric Hindrance: The absence of adjacent bulky groups allows for easy access of nucleophiles to both the C2 and C4 positions.

4-Chloro-5-(2-chloro-ethyl)-2-ethyl-6-methyl-pyrimidine: The Sterically Encumbered and Electronically Attenuated Analogue

This molecule presents a more complex reactivity puzzle. While it retains the key C4-chloro electrophilic site, its reactivity is modulated by several factors:

  • Electronic Deactivation: The presence of two alkyl groups—an ethyl group at C2 and a methyl group at C6—serves to deactivate the pyrimidine ring. These groups are electron-donating by induction, pushing electron density into the ring and reducing the partial positive charge on the C4 carbon. This electronic enrichment destabilizes the negatively charged Meisenheimer complex, thereby increasing the activation energy and slowing the reaction rate.[5]

  • Steric Hindrance: The approach of a nucleophile to the C4 position is significantly impeded by the flanking methyl group at C6 and the 2-chloroethyl group at C5. This steric congestion can dramatically decrease the rate of substitution, particularly with bulky nucleophiles.

  • Alternative Reactive Site: A crucial distinguishing feature is the primary alkyl chloride on the 5-(2-chloroethyl) side chain. This site is susceptible to standard SN2 substitution, creating a potential pathway for competing side reactions or opportunities for orthogonal functionalization under different conditions (e.g., non-aromatic substitution conditions).

Caption: Key factors influencing the reactivity of the two pyrimidines.

Part 2: Experimental Design for a Head-to-Head Reactivity Comparison

To move from theoretical principles to actionable data, a well-designed kinetic experiment is essential. The following protocol provides a self-validating system to quantitatively compare the reactivity of the two title compounds with a model nucleophile, piperidine.

Objective

To determine the relative rate of nucleophilic aromatic substitution for 2,4-dichloropyrimidine and 4-Chloro-5-(2-chloro-ethyl)-2-ethyl-6-methyl-pyrimidine under identical, controlled conditions.

Materials & Reagents
  • 2,4-Dichloropyrimidine (Substrate 1)

  • 4-Chloro-5-(2-chloro-ethyl)-2-ethyl-6-methyl-pyrimidine (Substrate 2)

  • Piperidine (Nucleophile)

  • Dodecane (Internal Standard)

  • Anhydrous Acetonitrile (Solvent)

  • Reaction vials (10 mL) with stir bars

  • Thermostatically controlled heating block

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Experimental Protocol
  • Preparation of Stock Solutions:

    • Substrate 1 (0.1 M): Accurately weigh and dissolve the appropriate amount of 2,4-Dichloropyrimidine in anhydrous acetonitrile.

    • Substrate 2 (0.1 M): Prepare a separate 0.1 M solution of 4-Chloro-5-(2-chloro-ethyl)-2-ethyl-6-methyl-pyrimidine.

    • Nucleophile (1.0 M): Prepare a 1.0 M solution of piperidine in anhydrous acetonitrile.

    • Internal Standard (0.05 M): Prepare a 0.05 M solution of dodecane in anhydrous acetonitrile.

  • Reaction Setup (Perform in duplicate for each substrate):

    • To a reaction vial, add 2.0 mL of the respective substrate stock solution (0.2 mmol).

    • Add 1.0 mL of the internal standard stock solution (0.05 mmol).

    • Add 5.0 mL of anhydrous acetonitrile to bring the pre-reaction volume to 8.0 mL.

    • Place the vials in the heating block set to 60 °C and allow them to equilibrate for 15 minutes with stirring.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding 2.0 mL of the 1.0 M piperidine stock solution (2.0 mmol, 10 equivalents) to each vial. This marks t=0.

    • Immediately withdraw a 0.5 mL aliquot (the t=0 sample) and quench it in a GC vial containing 1.0 mL of 0.1 M aqueous HCl.

    • Withdraw and quench subsequent 0.5 mL aliquots at regular time intervals (e.g., 15, 30, 60, 120, 240, and 480 minutes).

  • Analysis:

    • Analyze each quenched sample by GC-MS.

    • Identify the peaks corresponding to the starting material, the monosubstituted product, and the internal standard.

    • Calculate the response factor for each substrate relative to the internal standard.

    • Determine the concentration of the remaining starting material at each time point by comparing its peak area to that of the internal standard.

Workflow Diagram

G cluster_prep 1. Preparation cluster_rxn 2. Reaction cluster_analysis 3. Monitoring & Analysis cluster_data 4. Data Processing A Prepare 0.1M Substrate Stocks D Combine Substrate, Std, Solvent A->D B Prepare 1.0M Piperidine Stock F Initiate with Piperidine (t=0) B->F C Prepare 0.05M Internal Std Stock C->D E Equilibrate at 60 °C D->E E->F G Withdraw Aliquots at Time Points F->G H Quench with Aq. HCl G->H I Analyze by GC-MS H->I J Calculate [Substrate] vs. Time I->J K Determine Reaction Rate Constant (k) J->K

Caption: Step-by-step workflow for the comparative kinetic analysis.

Part 3: Anticipated Results and Data Interpretation

The kinetic data is expected to confirm the hypothesis derived from the structural analysis. 2,4-Dichloropyrimidine will react significantly faster than its polysubstituted counterpart.

Table 1: Hypothetical Comparative Reactivity Data

CompoundTime to 50% Conversion (t₁/₂) (min)Pseudo-First-Order Rate Constant (k') (s⁻¹)Primary Product Observed
2,4-Dichloropyrimidine ~452.6 x 10⁻⁴2-Chloro-4-(piperidin-1-yl)pyrimidine
4-Chloro-5-(2-chloro-ethyl)-2-ethyl-6-methyl-pyrimidine >480< 2.4 x 10⁻⁶2-Ethyl-6-methyl-4-(piperidin-1-yl)-5-(2-chloroethyl)pyrimidine

Interpretation of Results:

  • Rate Disparity: The rate constant for 2,4-dichloropyrimidine is anticipated to be at least two orders of magnitude greater than that for the substituted pyrimidine. This vast difference underscores the powerful combined influence of electronic deactivation and steric hindrance.

  • Product Selectivity: For 2,4-dichloropyrimidine, the reaction will selectively yield the C4-substituted product initially. For the polysubstituted pyrimidine, the primary product will also be from C4 substitution, but the potential for minor byproducts arising from reaction at the chloroethyl side chain should be monitored, especially over extended reaction times or at higher temperatures.

Conclusion: Strategic Implications for Synthesis

This comparative guide demonstrates that while both molecules are chloropyrimidines, their reactivity profiles are worlds apart.

  • 2,4-Dichloropyrimidine is the substrate of choice for rapid, high-yielding SNAr reactions under relatively mild conditions. Its high, predictable C4-selectivity makes it an ideal building block for constructing libraries and performing late-stage functionalization where efficiency is key.

  • 4-Chloro-5-(2-chloro-ethyl)-2-ethyl-6-methyl-pyrimidine is a significantly less reactive electrophile. Driving reactions to completion will likely require more forcing conditions, such as higher temperatures, stronger bases, or longer reaction times.[12] Chemists must be mindful of the potential for side reactions at the chloroethyl group and may need to employ protecting group strategies or carefully selected reaction conditions to achieve the desired outcome.

Ultimately, the choice between a highly activated but simple scaffold and a less reactive but more complex one is a strategic decision. By understanding the fundamental principles of reactivity outlined here, researchers can make more informed choices, accelerating the discovery and development of novel chemical entities.

References

  • Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health (NIH). [Link]

  • N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidines. SYNTHESIS. [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemical Forums. [Link]

  • What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds? Wuyao. [Link]

  • Pyrimidine - Wikipedia. Wikipedia. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. NIH National Center for Biotechnology Information. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. RCS Research Chemistry Services. [Link]

  • Correlating Reactivity Trends with Frontier Molecular Orbitals. RCS Research Chemistry Services. [Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. National Institutes of Health (NIH). [Link]

Sources

crystallographic data and X-ray diffraction of 4-Chloro-5-(2-chloro-ethyl)-2-ethyl-6-methyl-pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Solid-State Characterization in Drug Development

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. The precise arrangement of atoms within a crystal lattice dictates a substance's physicochemical properties, including solubility, stability, and bioavailability—all critical determinants of a drug candidate's ultimate success. For active pharmaceutical ingredients (APIs), variations in the crystalline form, known as polymorphism, can have profound implications for therapeutic efficacy and safety. It is within this context that X-ray diffraction techniques, both single-crystal (SCXRD) and powder (PXRD), emerge as indispensable tools for the unambiguous elucidation of molecular structure and solid-state properties.

This guide provides a comparative analysis of the crystallographic features of substituted chloropyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry. While crystallographic data for the specific molecule of interest, 4-Chloro-5-(2-chloro-ethyl)-2-ethyl-6-methyl-pyrimidine , is not publicly available, we will explore its anticipated structural characteristics through a comparative lens, examining the experimentally determined crystal structures of closely related pyrimidine derivatives. This approach allows us to infer how variations in substitution patterns influence molecular conformation and crystal packing, offering valuable insights for researchers in the field.

Experimental Methodologies: A Validated Approach to Crystallographic Analysis

The determination of a compound's crystal structure is a meticulous process that begins with the growth of high-quality crystals and proceeds through data collection and structure refinement. The following protocols represent best practices for the crystallographic analysis of small organic molecules.

Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.[1] The success of this technique is highly dependent on the quality of the crystal.[2]

Protocol for Single-Crystal Growth and Data Collection:

  • Crystal Growth: High-quality single crystals are typically grown via slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system.[2] A variety of solvents should be screened to identify conditions that yield crystals of appropriate size (ideally 0.1-0.3 mm in all dimensions) and quality, free from defects.[3]

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. Data is collected using a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector. A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined against the experimental data to yield a final, accurate molecular structure.

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis Crystal_Growth Crystal Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection High-quality crystal Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Mounted crystal Structure_Solution Structure Solution Data_Collection->Structure_Solution Diffraction data Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial model Final_Structure Final 3D Structure Structure_Refinement->Final_Structure Refined model

Figure 1: Workflow for Single-Crystal X-ray Diffraction.
Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a powerful technique for the characterization of bulk crystalline materials. It is particularly useful for phase identification, assessing sample purity, and studying polymorphism.[4][5]

Protocol for Powder X-ray Diffraction Analysis:

  • Sample Preparation: A small amount of the crystalline powder (typically 5-10 mg) is gently packed into a sample holder. The surface of the powder should be flat and level with the holder's surface to ensure accurate data collection.[4]

  • Data Collection: The sample is analyzed using a powder diffractometer. The instrument is typically operated in a Bragg-Brentano geometry with a Cu Kα X-ray source (λ = 1.5406 Å). The X-ray detector scans over a range of 2θ angles to record the diffraction pattern.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" of the crystalline phase. This experimental pattern can be compared to reference patterns from databases or to a pattern calculated from a known single-crystal structure to confirm the identity and purity of the bulk sample.

PXRD_Workflow cluster_prep_pxrd Sample Preparation cluster_data_pxrd Data Collection cluster_analysis_pxrd Data Analysis Powder_Sample Crystalline Powder Sample_Mounting Sample Mounting Powder_Sample->Sample_Mounting PXRD_Scan PXRD Data Collection Sample_Mounting->PXRD_Scan Diffractogram Generation of Diffractogram PXRD_Scan->Diffractogram Phase_ID Phase Identification Diffractogram->Phase_ID Purity_Analysis Purity Assessment Phase_ID->Purity_Analysis

Figure 2: Workflow for Powder X-ray Diffraction.

Results and Discussion: A Comparative Crystallographic Analysis

While the crystal structure of 4-Chloro-5-(2-chloro-ethyl)-2-ethyl-6-methyl-pyrimidine remains to be determined, we can gain significant insights by comparing the crystallographic data of structurally related compounds. For this analysis, we will consider 4,6-dichloro-5-methylpyrimidine [6] and 4-chloro-2-methyl-6-oxo-3,6-dideuteropyrimidin-1-ium chloride .[7]

Molecular_Structures cluster_target Target Compound cluster_comparators Comparator Compounds Target 4-Chloro-5-(2-chloro-ethyl)- 2-ethyl-6-methyl-pyrimidine Comparator1 4,6-dichloro-5-methylpyrimidine Comparator2 4-chloro-2-methyl-6-oxo-3,6- dideuteropyrimidin-1-ium chloride

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 4-Chloro-5-(2-chloro-ethyl)-2-ethyl-6-methyl-pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

For Research Use Only

This guide provides essential safety and handling information for 4-Chloro-5-(2-chloro-ethyl)-2-ethyl-6-methyl-pyrimidine, a chlorinated pyrimidine derivative. As a member of this chemical class, it is prudent to handle this compound with the utmost care, assuming it possesses hazards similar to its structural analogs. This document is intended for use by trained researchers and drug development professionals.

Section 1: Understanding the Hazard Landscape

Anticipated Hazards:

Based on data for similar chlorinated pyrimidines, this compound should be treated as:

  • Acutely Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4]

  • A Skin and Eye Irritant/Corrosive: Likely to cause skin irritation and serious eye damage.[2][4][5] Some related compounds cause severe skin burns and eye damage.[6]

  • A Respiratory Irritant: May cause respiratory irritation.[4][6][7]

The precautionary statements for similar chemicals advise washing hands and any exposed skin thoroughly after handling, and avoiding breathing dust, fumes, gas, mist, vapors, or spray.[5][7]

Table 1: Hazard Profile of Structurally Similar Chlorinated Pyrimidines

Hazard ClassificationPotential EffectsSource
Acute Toxicity (Oral, Dermal, Inhalation)Harmful or fatal if ingested, absorbed through the skin, or inhaled.[2][3][4]
Skin Corrosion/IrritationMay cause skin irritation, redness, or chemical burns.[2][4][5]
Serious Eye Damage/IrritationMay cause serious and potentially irreversible eye damage.[2][4][5]
Specific Target Organ Toxicity (Single Exposure)May cause irritation to the respiratory system.[4][6][7]
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

A comprehensive PPE strategy is mandatory when handling 4-Chloro-5-(2-chloro-ethyl)-2-ethyl-6-methyl-pyrimidine. The following recommendations are based on guidelines for handling hazardous organic chemicals and halogenated compounds.

2.1 Eye and Face Protection:

  • Chemical Splash Goggles: These are the minimum requirement and must be worn at all times in the laboratory where this chemical is handled.[1][8] They must meet ANSI Z87.1 standards.[9]

  • Face Shield: A face shield should be worn in conjunction with chemical splash goggles, especially when there is a risk of splashing, such as during transfers of solutions or when working with larger quantities.[1][10]

2.2 Skin and Body Protection:

  • Gloves: Due to the compound being a halogenated hydrocarbon, selecting the appropriate glove material is critical. Nitrile gloves are a common choice for incidental contact in a laboratory setting.[9][11] However, for prolonged contact or when handling the compound in solution with chlorinated solvents, more resistant gloves like neoprene or butyl rubber should be considered.[1] It is crucial to consult the glove manufacturer's chemical resistance guide. A double layer of gloves can provide additional protection.

  • Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[1] For tasks with a high splash potential, a chemical-resistant apron over the lab coat is recommended.[11]

  • Appropriate Attire: Long pants and closed-toe shoes are mandatory.[1][8]

2.3 Respiratory Protection:

  • Engineering Controls: The primary method of respiratory protection is the use of proper engineering controls, such as a certified chemical fume hood.[1] All manipulations of this compound, including weighing and transfers, should be performed within a fume hood.

  • Respirators: If engineering controls are insufficient to maintain exposure below acceptable limits, a respirator program must be implemented.[11] This requires professional fit-testing and training, and should be done in consultation with your institution's Environmental Health and Safety (EHS) department. A NIOSH-approved respirator with cartridges appropriate for organic vapors should be used.[5]

PPE_Decision_Tree cluster_ppe Personal Protective Equipment (PPE) Selection cluster_eye cluster_skin cluster_gloves cluster_respiratory start Handling 4-Chloro-5-(2-chloro-ethyl)- 2-ethyl-6-methyl-pyrimidine eye_protection Eye/Face Protection start->eye_protection Always Required skin_protection Skin/Body Protection start->skin_protection Always Required respiratory_protection Respiratory Protection start->respiratory_protection Assess Exposure Risk goggles Chemical Splash Goggles (ANSI Z87.1) eye_protection->goggles Minimum gloves Gloves skin_protection->gloves lab_coat Lab Coat skin_protection->lab_coat clothing Appropriate Clothing skin_protection->clothing fume_hood Chemical Fume Hood respiratory_protection->fume_hood Primary Control respirator NIOSH-Approved Respirator respiratory_protection->respirator If Engineering Controls are Insufficient face_shield Face Shield (in addition to goggles) goggles->face_shield High Splash Potential nitrile Nitrile (Incidental Contact) gloves->nitrile neoprene_butyl Neoprene/Butyl Rubber (Prolonged Contact) gloves->neoprene_butyl

Caption: Decision tree for selecting appropriate PPE.

Section 3: Operational and Disposal Plans

A systematic approach to handling and disposal is crucial to mitigate risks.

3.1 Handling Procedures:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1] Have appropriate spill cleanup materials on hand.

  • Location: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Weighing: If the compound is a solid, weigh it out within the fume hood to avoid inhalation of any dust particles.

  • Transfers: Use appropriate tools (spatulas, pipettes) to transfer the material. Avoid generating dust or splashes.

  • Housekeeping: Keep the work area clean and uncluttered. Clean up any spills immediately, following proper procedures.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]

3.2 Disposal Plan:

  • Waste Segregation: All materials contaminated with 4-Chloro-5-(2-chloro-ethyl)-2-ethyl-6-methyl-pyrimidine, including disposable gloves, weigh boats, and pipette tips, must be treated as hazardous waste.[1]

  • Waste Containers: Use designated, properly labeled, and sealed containers for halogenated organic waste.

  • Disposal Regulations: All waste disposal must adhere to local, state, and federal regulations for hazardous waste.[1] Do not dispose of this chemical down the drain.[1]

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal procedures.

Section 4: Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

4.1 In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air.[5] If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention.

4.2 In Case of a Spill:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Control: If it is safe to do so, take steps to control the source of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and your institution's EHS department.

References

  • RLSS. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • NextSDS. (n.d.). 4-chloro-2-(1-chloroethyl)-6-methylpyrimidine — Chemical Substance Information. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Protective Gear. Retrieved from [Link]

  • NextSDS. (n.d.). 4-chloro-2-(chloromethyl)-5-fluoro-6-methylpyrimidine. Retrieved from [Link]

  • NextSDS. (n.d.). 4-chloro-2-ethyl-5-fluoro-6-methylpyrimidine — Chemical Substance Information. Retrieved from [Link]

  • NMSU Safety. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [https://safety.nmsu.edu/wp-content/uploads/sites/9 safety/2015/07/PPE-Resistance-to-Common-Chemicals.pdf]([Link] safety/2015/07/PPE-Resistance-to-Common-Chemicals.pdf)

  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. Retrieved from [Link]

Sources

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